1-(Furan-2-ylmethyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione
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Overview
Description
1-[(Furan-2-yl)methyl]-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione is a complex organic compound that features a furan ring, a trifluoromethyl group, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Furan-2-yl)methyl]-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts alkylation reaction, where furan is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3) under appropriate conditions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[(Furan-2-yl)methyl]-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Electrophiles: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
1-[(Furan-2-yl)methyl]-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, antiviral, and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[(Furan-2-yl)methyl]-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-[(Furan-2-yl)methyl]-3-hydroxy-6,6-dimethyl-2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione: Lacks the trifluoromethyl group.
1-[(Furan-2-yl)methyl]-3-hydroxy-6,6-dimethyl-3-(methyl)-2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 1-[(Furan-2-yl)methyl]-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione imparts unique electronic properties, making it more lipophilic and potentially enhancing its biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H16F3NO4 |
---|---|
Molecular Weight |
343.30 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-3-hydroxy-6,6-dimethyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione |
InChI |
InChI=1S/C16H16F3NO4/c1-14(2)6-10-12(11(21)7-14)15(23,16(17,18)19)13(22)20(10)8-9-4-3-5-24-9/h3-5,23H,6-8H2,1-2H3 |
InChI Key |
VIZSXAXOCRYPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)O)C |
Origin of Product |
United States |
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